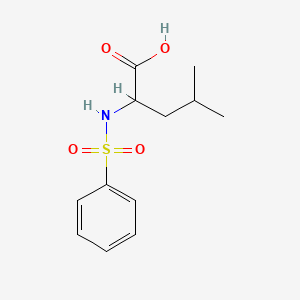

2-Benzenesulfonylamino-4-methyl-pentanoic acid

Descripción

2-Benzenesulfonylamino-4-methyl-pentanoic acid is a sulfonamide-modified leucine derivative characterized by a benzenesulfonyl group attached to the amino moiety of 4-methyl-pentanoic acid. This compound features a para-methyl-substituted benzene ring, a sulfonamide linker, and a branched aliphatic chain with a carboxylic acid terminus. Its molecular formula is C₁₃H₁₉NO₄S, with an average molecular weight of 285.36 g/mol. It is frequently employed in peptide synthesis and pharmaceutical research due to its stability and functional versatility .

Propiedades

IUPAC Name |

2-(benzenesulfonamido)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9(2)8-11(12(14)15)13-18(16,17)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJPDKBVKGRHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonylamino-4-methyl-pentanoic acid typically involves the reaction of 4-methyl-pentanoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Benzenesulfonylamino-4-methyl-pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. The following are key areas where 2-benzenesulfonylamino-4-methyl-pentanoic acid has shown potential:

- Antimicrobial Activity : Similar to other sulfonamides, this compound may possess antibacterial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The sulfonamide functional group is known to interact with various biological targets involved in inflammatory pathways.

- Enzyme Inhibition : Studies have demonstrated that derivatives of sulfonamide compounds can inhibit enzymes such as carbonic anhydrase, which is implicated in numerous physiological processes and diseases.

Therapeutic Applications

The therapeutic potential of this compound extends to various medical fields:

- Cardiovascular Health : Compounds derived from this structure have been evaluated for their effects on angiotensin II receptors, which play a role in blood pressure regulation. Some derivatives have shown promising results in lowering blood pressure in experimental models .

- Cancer Treatment : Research into benzenesulfonamide derivatives has highlighted their potential as anticancer agents through mechanisms involving apoptosis induction and enzyme inhibition . For instance, certain derivatives demonstrated significant selectivity against cancer cell lines, indicating their potential as targeted therapies.

- Neurological Disorders : There is ongoing research into the use of sulfonamide compounds in treating sodium channel-mediated diseases such as epilepsy. These compounds may modulate sodium channels to reduce seizure activity .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Study on Antihypertensive Activity : A series of derivatives were synthesized and tested for their ability to lower blood pressure in animal models. Results indicated that modifications to the sulfonamide group significantly impacted efficacy .

- Enzyme Inhibition Studies : Research focused on the inhibition of carbonic anhydrase IX revealed that certain derivatives exhibited IC50 values in the low nanomolar range, suggesting high potency against this target .

- Anticancer Mechanisms : A study demonstrated that specific benzenesulfonamide derivatives could induce apoptosis in breast cancer cell lines while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Mecanismo De Acción

The mechanism of action of 2-Benzenesulfonylamino-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Benzenesulfonylamino-4-methyl-pentanoic acid analogs and related compounds:

Key Findings:

The para-methyl substituent in improves solubility in hydrophobic matrices compared to unsubstituted analogs.

Biological and Chemical Applications: The sulfonamide derivatives () are widely used as protease inhibitors or enzyme modulators due to their ability to mimic peptide bonds. The benzylamino-fluoro variant () is a chiral building block for fluorinated drug candidates, leveraging fluorine’s metabolic stability. The keto acid () lacks sulfonamide functionality, rendering it unsuitable for enzyme inhibition but useful in biosynthesis studies.

Physical Properties: Solubility varies significantly: Sulfonamide derivatives () are sparingly soluble in water but dissolve in polar aprotic solvents (e.g., DMSO). The benzylamino derivative () requires specialized solvents (e.g., ethanol/DMSO mixtures) for stock solutions . Crystallographic data for the 2-nitro derivative () confirms a planar sulfonamide group, suggesting strong intermolecular hydrogen bonding.

Research Implications and Limitations

- Synthetic Challenges : Derivatives with bulky substituents (e.g., trifluoromethyl ) require advanced purification techniques to achieve >95% purity.

- Biological Relevance : The para-methyl variant () shows enhanced metabolic stability in preclinical models compared to nitro-substituted analogs , which may degrade into reactive intermediates.

- Gaps in Data: Limited pharmacokinetic or toxicity profiles are available for these compounds, highlighting the need for further in vivo studies.

Actividad Biológica

2-Benzenesulfonylamino-4-methyl-pentanoic acid (BSMPA), with the molecular formula , is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a benzenesulfonamide group attached to a 4-methyl-pentanoic acid backbone, which enhances its lipophilicity and reactivity.

BSMPA has a molecular weight of approximately 253.34 g/mol. Its structure includes a methyl group that contributes to its lipophilic nature, potentially influencing its pharmacokinetic properties and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.34 g/mol |

| Functional Groups | Sulfonamide, Carboxylic Acid |

The biological activity of BSMPA can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This inhibition can affect processes such as inflammation and cancer metastasis .

- Receptor Interaction : BSMPA may interact with specific receptors, influencing pathways related to cell signaling and metabolic processes .

- Antimicrobial Activity : Compounds with sulfonamide groups are often noted for their antimicrobial properties, suggesting that BSMPA might exhibit similar effects .

Biological Activities

Research indicates that BSMPA could possess several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the sulfonamide moiety may confer antibacterial effects, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : Given its structural similarities to other anti-inflammatory agents, BSMPA may modulate inflammatory pathways, although specific studies are needed to confirm this .

- Potential Anticancer Activity : Due to its ability to inhibit MMPs, BSMPA may play a role in cancer treatment by preventing tumor invasion and metastasis .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to BSMPA:

- Matrix Metalloproteinase Inhibition :

-

Antimicrobial Activity :

- Research on sulfonamide derivatives indicated significant antibacterial activity against various pathogens, supporting the hypothesis that BSMPA could exhibit similar effects .

- Cell Proliferation Studies :

Q & A

Q. What are the optimal synthetic routes for preparing 2-Benzenesulfonylamino-4-methyl-pentanoic acid with high yield?

Key factors include reaction temperature, solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of benzenesulfonyl chloride to the amino-pentanoic acid precursor. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the product. Intermediate characterization by TLC and FT-IR ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use a combination of -NMR and -NMR to confirm the sulfonamide linkage and methyl branching. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical and bond-length data .

Q. How can researchers ensure enantiomeric purity during synthesis?

Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB) to separate enantiomers. Alternatively, use asymmetric synthesis methods, such as chiral auxiliaries or enantioselective catalysts, to control stereochemistry at the 4-methyl-pentanoic acid moiety .

Q. What solvents and conditions are suitable for solubility studies of this compound?

Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12) using UV-Vis spectrophotometry. For low solubility, consider sonication or co-solvent systems (e.g., water/ethanol mixtures) .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert gas (argon) at –20°C in airtight containers. Avoid prolonged exposure to light or moisture. Monitor stability via periodic HPLC analysis to detect hydrolysis or sulfonamide bond cleavage .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation/reduction of the benzenesulfonyl group in this compound?

Oxidation with KMnO under acidic conditions converts the sulfonamide to a sulfonic acid derivative. Reduction with LiAlH may cleave the sulfonamide bond, yielding a thiol intermediate. Mechanistic studies should use -labeling or computational modeling to track oxygen/sulfur pathways .

Q. How can computational methods predict the thermodynamic stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and calculate Gibbs free energy. Compare results with experimental thermochemistry data (e.g., enthalpy of formation) from NIST resources .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Reconcile discrepancies by re-examining sample purity (via elemental analysis) and crystallography conditions (e.g., solvent evaporation rates). Validate NMR assignments using 2D-COSY or NOESY to confirm proton-proton coupling .

Q. How does the steric hindrance of the 4-methyl group influence reactivity in nucleophilic substitutions?

Perform kinetic studies using varying nucleophiles (e.g., azide vs. thiol) in polar solvents. Compare reaction rates with/without the methyl group via -NMR monitoring. Molecular dynamics simulations can visualize steric effects .

Q. What methodologies quantify trace impurities in synthesized batches of this compound?

Use UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Validate impurity profiles against certified reference materials and calculate limits of detection (LOD) via signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.